Cas no 1092461-09-0 (2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile)

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile
- Benzeneacetonitrile, 2,6-dichloro-3-(trifluoromethyl)-
- 2-(2,6-Dichloro-3-(trifluoromethyl)phenyl)acetonitrile
-
- MDL: MFCD11519350
- Inchi: 1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)8(11)5(7)3-4-15/h1-2H,3H2
- InChI Key: JEZHSZBBCOUAKH-UHFFFAOYSA-N
- SMILES: C1(CC#N)=C(Cl)C=CC(C(F)(F)F)=C1Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB263912-1 g |
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile, 97%; . |
1092461-09-0 | 97% | 1g |
€182.40 | 2023-04-27 | |
Apollo Scientific | PC302071-5g |
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile |
1092461-09-0 | 98% | 5g |
£309.00 | 2025-02-21 | |
Fluorochem | 343010-5g |
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile |
1092461-09-0 | 5g |
£492.00 | 2023-04-26 | ||
Apollo Scientific | PC302071-1g |
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile |
1092461-09-0 | 98% | 1g |
£80.00 | 2025-02-21 | |
abcr | AB263912-5 g |
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile, 97%; . |
1092461-09-0 | 97% | 5g |
€590.00 | 2023-04-27 | |
Fluorochem | 343010-1g |
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile |
1092461-09-0 | 1g |
£128.00 | 2023-04-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD321801-5g |
2-(2,6-Dichloro-3-(trifluoromethyl)phenyl)acetonitrile |
1092461-09-0 | 95+% | 5g |
¥2569.0 | 2023-04-06 | |
1PlusChem | 1P00HBU7-1g |
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile |
1092461-09-0 | 1g |
$148.00 | 2023-12-26 | ||
1PlusChem | 1P00HBU7-5g |
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile |
1092461-09-0 | 5g |
$483.00 | 2023-12-26 | ||
TRC | D107420-250mg |
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile |
1092461-09-0 | 250mg |
$ 140.00 | 2022-06-06 |
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile Related Literature
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
Additional information on 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile
Introduction to 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile (CAS No. 1092461-09-0)
The compound 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile, identified by the CAS registry number CAS No. 1092461-09-0, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions, a trifluoromethyl group at the 3 position, and an acetonitrile group attached to the phenyl ring. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in research and industrial applications.
Recent studies have highlighted the potential of 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile in the development of advanced materials, particularly in the field of electronics. The trifluoromethyl group introduces strong electron-withdrawing effects, which enhance the electrophilic reactivity of the molecule. This property makes it an ideal candidate for use in synthesizing high-performance polymers and organic semiconductors. For instance, researchers have explored its role in creating lightweight, flexible electronics that can withstand extreme environmental conditions.
In addition to its role in materials science, CAS No. 1092461-09-0 has shown promise in pharmaceutical research. The compound's ability to act as a versatile building block in organic synthesis has led to its use in the development of novel drug candidates. Recent findings suggest that derivatives of this compound may exhibit potent anti-inflammatory and anti-cancer properties. These discoveries underscore its importance as a key intermediate in medicinal chemistry.
The synthesis of 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and yield of this synthesis pathway. Researchers have also explored green chemistry approaches to minimize environmental impact during production, aligning with global sustainability goals.
From an environmental perspective, understanding the behavior of CAS No. 1092461-09-0 in natural systems is crucial for assessing its potential ecological impact. Studies have shown that the compound exhibits moderate biodegradability under specific conditions, which is essential for its safe handling and disposal in industrial settings.
In conclusion, 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile, or CAS No. 1092461-09-0, stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse industries. As research continues to uncover new uses for this compound, it is poised to play an even more significant role in shaping future technological advancements.
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